tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate: is a chemical compound with the molecular formula C14H19BrFNO2 and a molecular weight of 332.21 g/mol . It is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate typically involves the reaction of 2-bromo-4-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide would yield 2-azido-4-fluorobenzyl(ethyl)carbamate.
Deprotection Reactions: Removal of the Boc group yields 2-bromo-4-fluorobenzylamine.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection and deprotection of amine groups .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl (2-bromoethyl)carbamate: Similar in structure but lacks the fluorine atom.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a chlorophenoxy group instead of a fluorobenzyl group.
Uniqueness: tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The combination of these halogens with the Boc-protected amine makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-7-11(16)8-12(10)15/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSISYSFPSZBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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